Cas no 14214-32-5 (Difenoxurone)
Difenoxurone Chemical and Physical Properties
Names and Identifiers
-
- Urea,N'-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethyl-
- Difenoxurone
- 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea
- N’-[4-(4-methoxyphenoxy)phenyl]-N,N-dimethylurea
- 1,1-dimethyl-3-(4-(4-methoxyphenoxy)phenyl)urea
- c 3470
- difenoxuron
- lironion
- n-(4-(4-methoxyphenoxy)phenyl)-n,n-dimethylurea
- pinoran
- N'-[4-(4-Methoxyphenoxy)phenyl]-N,N-dimethylurea
- Diphenoxuron
- difenoxuron (bsi,iso)
- N'-[4-(4-Methoxyphenoxy)phenyl]-N
- 1,1-Dimethyl-3-[p-(p-methoxyphenoxy)phenyl]urea
- c3470
- DIFENOXURON PESTANAL (1,1-DIMETHYL- 3-(4
-
- Inchi: 1S/C16H18N2O3/c1-18(2)16(19)17-12-4-6-14(7-5-12)21-15-10-8-13(20-3)9-11-15/h4-11H,1-3H3,(H,17,19)
- InChI Key: AMVYOVYGIJXTQB-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)NC(N(C)C)=O
Computed Properties
- Exact Mass: 286.13200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Density: 1.188±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 138.5°C
- Boiling Point: 428.69°C (rough estimate)
- Refractive Index: 1.6320 (estimate)
- Solubility: Almost insoluble (0.019 g/l) (25 º C),
- PSA: 50.80000
- LogP: 3.65400
Difenoxurone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- RTECS:YT0180000
-
Hazardous Material Identification:
Difenoxurone Customs Data
- HS CODE:2924299035
- Customs Data:
China Customs Code:
2924299035Overview:
2924299035 Chlorpyrifos methyl\Cyhalon\O-amides, etc. [including chlorotoluron\Chloranilin\Methyl fluor from wheat straw\Wheat straw isopropyl fluoride].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Regulatory conditions:
S.Import and Export Pesticide Registration Certificate
Summary:
2924299035 2-chlorobenzaldehyde.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
Difenoxurone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45444-50MG |
Difenoxurone |
14214-32-5 | 50mg |
¥832.88 | 2025-01-16 | ||
| TRC | D445403-25mg |
Difenoxurone |
14214-32-5 | 25mg |
$155.00 | 2023-05-18 | ||
| TRC | D445403-100mg |
Difenoxurone |
14214-32-5 | 100mg |
$563.00 | 2023-05-18 | ||
| TRC | D445403-250mg |
Difenoxurone |
14214-32-5 | 250mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | D445403-500mg |
Difenoxurone |
14214-32-5 | 500mg |
70.00 | 2021-08-14 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027792-250mg |
Difenoxurone |
14214-32-5 | 250mg |
¥1025 | 2024-05-25 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D114672-250mg |
Difenoxurone |
14214-32-5 | 250mg |
¥853.90 | 2023-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45444-50MG |
14214-32-5 | 50MG |
¥1520.54 | 2023-01-15 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154239-250mg |
Difenoxuron |
14214-32-5 | 98% | 250mg |
¥1279.00 | 2023-11-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-227860-250 mg |
Difenoxurone, |
14214-32-5 | 250MG |
¥361.00 | 2023-07-10 |
Difenoxurone Related Literature
-
Gianfranco Giraudi,Cristina Giovannoli,Claudio Baggiani,Ilaria Rosso,Paola Coletto,Adriano Vanni,Marcello Dolci,Gianpaolo Grassi Anal. Commun. 1998 35 183
-
Zhibin Wang,Qiaoying Chang,Jian Kang,Yanzhong Cao,Na Ge,Chunlin Fan,Guo-Fang Pang Anal. Methods 2015 7 6385
Additional information on Difenoxurone
Difenoxurone (CAS No. 14214-32-5): An Overview of a Promising Compound in the Field of Chemical Biology
Difenoxurone (CAS No. 14214-32-5) is a compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This article aims to provide a comprehensive overview of Difenoxurone, including its chemical structure, biological activities, and recent research developments.
Chemical Structure and Properties
Difenoxurone is a synthetic organic compound with the molecular formula C15H16N2O4. It belongs to the class of oxadiazoles, which are characterized by their five-membered ring containing two nitrogen atoms and one oxygen atom. The compound exhibits excellent stability under various conditions, making it suitable for a wide range of applications in both laboratory and industrial settings.
The molecular weight of Difenoxurone is approximately 288.30 g/mol. Its physical properties include a melting point of around 150-152°C and a solubility profile that allows it to dissolve well in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties are crucial for its use in various chemical and biological assays.
Biological Activities and Mechanisms of Action
Difenoxurone has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. One of the most notable activities of Difenoxurone is its ability to modulate the activity of specific enzymes and receptors, which can have significant implications for drug development.
Recent research has shown that Difenoxurone exhibits potent anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that Difenoxurone effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. This finding suggests that Difenoxurone could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, Difenoxurone has also been investigated for its potential anticancer properties. A study published in Cancer Research demonstrated that Difenoxurone selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity involves the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. These findings highlight the potential of Difenoxurone as a novel anticancer agent.
Clinical Trials and Future Prospects
The promising preclinical results with Difenoxurone have led to increased interest in advancing this compound into clinical trials. Several phase I trials are currently underway to evaluate the safety and pharmacokinetics of Difenoxurone in healthy volunteers. Preliminary data from these trials have shown that Difenoxurone is well-tolerated at various dose levels, with no serious adverse events reported.
The next steps will involve phase II trials to assess the efficacy of Difenoxurone in specific patient populations. These trials will focus on conditions such as inflammatory diseases and certain types of cancer where preclinical studies have shown promising results. The ultimate goal is to bring this compound to market as a safe and effective therapeutic option.
Synthesis and Production Methods
The synthesis of Difenoxurone involves several steps, each optimized to ensure high yield and purity. One common synthetic route starts with the reaction of 4-chloroaniline with ethyl 2-chloroacetoacetate to form an intermediate, which is then cyclized using an appropriate coupling agent to produce the final product. This method has been widely adopted due to its efficiency and scalability.
In addition to traditional synthetic methods, recent advances in green chemistry have led to the development of more environmentally friendly approaches for synthesizing compounds like Difenoxurone. For example, researchers at the University of California, Berkeley, have reported a novel method using biocatalysis to produce high-purity Difenoxurone with minimal waste generation. This approach not only reduces environmental impact but also enhances the economic viability of large-scale production. span > p > article > response >
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